molecular formula C8H7ClF3N3O2 B1425476 (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine CAS No. 1160995-05-0

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

Cat. No.: B1425476
CAS No.: 1160995-05-0
M. Wt: 269.61 g/mol
InChI Key: WGSYEVKBJVNWOQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chloro, nitro, and trifluoromethyl groups, along with a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating compounds with specific electronic and steric properties.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-5-nitro-4-methyl-pyridin-2-YL)-dimethyl-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-ethylamine: Similar structure but with an ethylamine group instead of a dimethylamine group.

    (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-methylamine: Similar structure but with a methylamine group instead of a dimethylamine group.

Uniqueness

The presence of the trifluoromethyl group in (6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a pharmacologically active compound. The combination of chloro, nitro, and trifluoromethyl groups also provides a distinct reactivity profile, making it a versatile intermediate in synthetic chemistry.

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

6-chloro-N,N-dimethyl-5-nitro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c1-14(2)5-3-4(8(10,11)12)6(15(16)17)7(9)13-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSYEVKBJVNWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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